molecular formula C7H8O2 B2963430 Bicyclo[3.1.1]heptane-2,4-dione CAS No. 98277-66-8

Bicyclo[3.1.1]heptane-2,4-dione

Cat. No. B2963430
CAS RN: 98277-66-8
M. Wt: 124.139
InChI Key: HMDIFMSHKYETRG-UHFFFAOYSA-N
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Description

“Bicyclo[3.1.1]heptane-2,4-dione” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as β-Pinene .


Synthesis Analysis

A study on the synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives and their herbicidal activity was conducted . The study found that various triketone type 4-HPPD inhibitors were synthesized and their herbicidal activity and corn safety were evaluated . In the course of synthetic studies, convenient methods were invented to synthesize novel benzoyl-substituted bicyclo[4.1.0]heptanediones .


Molecular Structure Analysis

The molecular structure of “Bicyclo[3.1.1]heptane-2,4-dione” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Bicyclo[3.1.1]heptane-2,4-dione” has a molecular weight of 136.2340 . More detailed physical and chemical properties such as phase change data, IR Spectrum, and mass spectrum (electron ionization) can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Catalytic Enantioselective Synthesis

Bicyclo[4.1.0]heptane framework is key in bioactive compounds. A novel method for catalytic desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones through formal C(sp2)‒H alkylation has been developed. This approach enables enantioselective synthesis of natural products like car-3-ene-2,5-dione (Ray & Mukherjee, 2022).

Synthesis of Bicyclic Ketones and Thiones

Bicyclo[2.2.1]heptane-2,5-dione undergoes rapid tetramethylation, producing various bicyclic ketones and thiones. These compounds are significant for homenolization studies (Werstiuk, Yeroushalmi & Guan-lin, 1992).

Homoenolization Conditions and Compound Exchange

Bicyclo[2.2.1]heptan-2,5-dione demonstrates unusual behavior under mild homoenolization conditions, leading to facile exchange at the bridgehead and C-7. This process converts the compound into trimethyl bicyclo[3.2.1]octan-3,8-dione (Werstiuk, 1975).

Photoelectron Spectroscopy Applications

Bicyclo[2.2.1] heptane-2,3-diones have been studied using HeI photoelectron spectroscopy. Insights into the interactions of molecular orbitals in these compounds contribute to understanding their electronic properties (Dougherty, Blankespoor & McGlynn, 1979).

Synthesis of Donor−Acceptor-Substituted Molecules

Bicyclo[2.2.1]heptane-2,5-dione has been used to synthesize donor−acceptor-substituted derivatives. These compounds are notable for their potential in photoinduced electron transfer applications (Altmayer et al., 2001).

Asymmetric Addition in Catalysis

Bicyclo[2.2.1]hepta-2,5-diones have been used to prepare chiral rhodium complexes, which show high activity and enantioselectivity in catalytic additions to cyclic enones and N-sulfonylimines (Berthon-Gelloz & Hayashi, 2006).

Herbicidal Activity

Synthesis of bicyclo[4.1.0]heptane-2,4-dione derivatives has led to the discovery of compounds with significant herbicidal activity, demonstrating potential in agricultural applications (Adachi et al., 2007).

Chemoenzymatic Synthesis

An integrated chemoenzymatic process has been developed for synthesizing enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones, highlighting the potential for producing high-purity compounds in pharmaceutical research (Weissfloch & Azerad, 1994).

properties

IUPAC Name

bicyclo[3.1.1]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-6-3-7(9)5-1-4(6)2-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDIFMSHKYETRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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